molecular formula C25H29N3O3 B5992952 [3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol

[3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol

Cat. No.: B5992952
M. Wt: 419.5 g/mol
InChI Key: FYZYOQQOWHXROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol: is a complex organic compound with a unique structure that combines phenoxyethyl, pyrimidin-2-yloxyphenyl, and piperidin-3-yl groups

Properties

IUPAC Name

[3-(2-phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c29-20-25(13-17-30-22-6-2-1-3-7-22)12-4-16-28(19-25)18-21-8-10-23(11-9-21)31-24-26-14-5-15-27-24/h1-3,5-11,14-15,29H,4,12-13,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZYOQQOWHXROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)OC3=NC=CC=N3)(CCOC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxyethyl Group: This can be achieved through the reaction of phenol with an appropriate alkyl halide under basic conditions.

    Synthesis of the Pyrimidin-2-yloxyphenyl Group: This involves the reaction of a pyrimidine derivative with a phenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Formation of the Piperidin-3-yl Group: This step involves the synthesis of a piperidine ring, which can be achieved through cyclization reactions.

    Final Coupling: The final step involves coupling the three major fragments under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenoxyacetic acid derivatives.

    Reduction: Reduction reactions can occur at the pyrimidin-2-yloxyphenyl group, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidin-3-yl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyethyl group can lead to phenoxyacetic acid derivatives, while substitution at the piperidin-3-yl group can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with different biological targets makes it a valuable tool for research in cell signaling, enzyme activity, and receptor binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific interactions with other materials.

Mechanism of Action

The mechanism of action of [3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to changes in cell signaling pathways, gene expression, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

What sets [3-(2-Phenoxyethyl)-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol apart from these similar compounds is its unique combination of functional groups. This allows it to interact with a broader range of molecular targets and exhibit a wider range of biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.